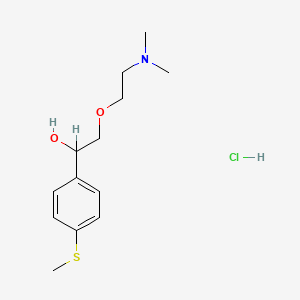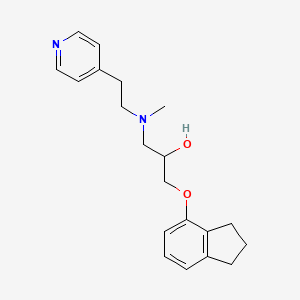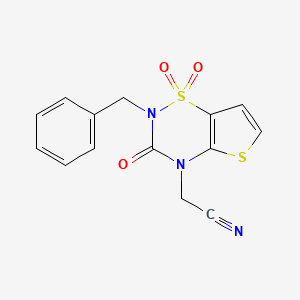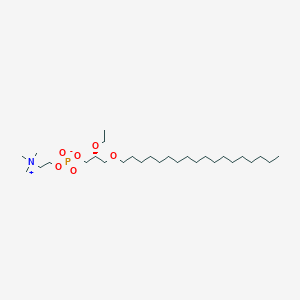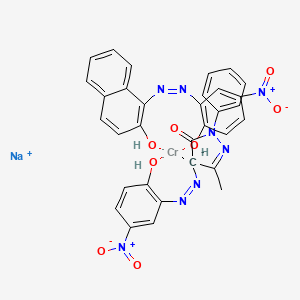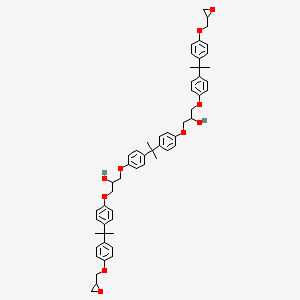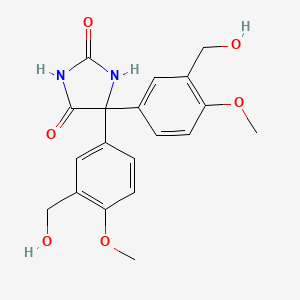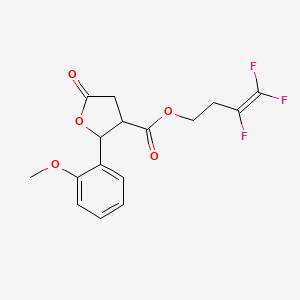
Trifluenfuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluorocide is a novel nematicide, insecticide, and acaricide known for its low toxicity, high safety, and long effective period . It is primarily used in agricultural settings to control various plant nematodes, spider mites, and other pests . The compound has shown promising results in both laboratory and field tests, making it a valuable addition to pest control strategies .
Preparation Methods
The synthesis of trifluorocide involves several steps. One common method includes the reaction of 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate with 4-(1,1,2-trifluoroethyl)-1,3-dioxolane in the presence of a catalyst . The reaction is typically carried out in a solvent such as methanol or ethanol under controlled temperature and pressure conditions . Industrial production methods often involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Trifluorocide undergoes various chemical reactions, including:
Oxidation: Trifluorocide can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Trifluorocide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of trifluorocide involves the inhibition of mitochondrial fatty acid β-oxidation . This inhibition disrupts the energy production in pests, leading to their eventual death . The compound targets specific enzymes involved in the β-oxidation pathway, making it highly effective against a broad range of pests .
Comparison with Similar Compounds
Trifluorocide is often compared with other nematicides and insecticides such as fosthiazate, abamectin, and fluopyram . Unlike these compounds, trifluorocide has a unique chemical structure that provides several advantages:
Low toxicity: Trifluorocide is less toxic to non-target organisms compared to other nematicides.
High safety: It has a high safety profile, making it suitable for use in various agricultural settings.
Long effective period: The compound remains effective for an extended period, reducing the need for frequent applications.
Similar compounds include fosthiazate, abamectin, and fluopyram, each with its own set of advantages and limitations .
Properties
CAS No. |
2074661-82-6 |
|---|---|
Molecular Formula |
C16H15F3O5 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C16H15F3O5/c1-22-12-5-3-2-4-9(12)14-10(8-13(20)24-14)16(21)23-7-6-11(17)15(18)19/h2-5,10,14H,6-8H2,1H3 |
InChI Key |
VDQRIZJOECVEPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)OCCC(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


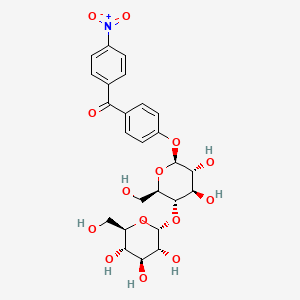
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
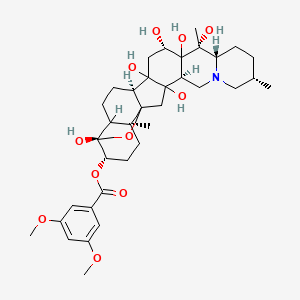
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
